Cas no 1428233-59-3 (6-methyl-1,4-thiazepane)

6-methyl-1,4-thiazepane 化学的及び物理的性質
名前と識別子
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- 6-methyl-1,4-thiazepane
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- インチ: 1S/C6H13NS/c1-6-4-7-2-3-8-5-6/h6-7H,2-5H2,1H3
- InChIKey: JARIEFSABMMQON-UHFFFAOYSA-N
- ほほえんだ: S1CC(C)CNCC1
6-methyl-1,4-thiazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178524-0.5g |
6-methyl-1,4-thiazepane |
1428233-59-3 | 95% | 0.5g |
$334.0 | 2023-09-19 | |
Life Chemicals | F2147-1411-5g |
"6-methyl-1,4-thiazepane" |
1428233-59-3 | 95%+ | 5g |
$975.0 | 2023-11-21 | |
TRC | B101335-50mg |
6-methyl-1,4-thiazepane |
1428233-59-3 | 50mg |
$ 210.00 | 2022-06-07 | ||
Enamine | EN300-178524-2.5g |
6-methyl-1,4-thiazepane |
1428233-59-3 | 95% | 2.5g |
$838.0 | 2023-09-19 | |
Enamine | EN300-178524-1.0g |
6-methyl-1,4-thiazepane |
1428233-59-3 | 95% | 1g |
$428.0 | 2023-05-01 | |
Life Chemicals | F2147-1411-0.25g |
"6-methyl-1,4-thiazepane" |
1428233-59-3 | 95%+ | 0.25g |
$292.0 | 2023-11-21 | |
TRC | B101335-10mg |
6-methyl-1,4-thiazepane |
1428233-59-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
Aaron | AR018HRW-100mg |
6-methyl-1,4-thiazepane |
1428233-59-3 | 95% | 100mg |
$230.00 | 2025-03-22 | |
Aaron | AR018HRW-10g |
6-methyl-1,4-thiazepane |
1428233-59-3 | 95% | 10g |
$2558.00 | 2023-12-16 | |
Aaron | AR018HRW-500mg |
6-methyl-1,4-thiazepane |
1428233-59-3 | 95% | 500mg |
$485.00 | 2025-02-28 |
6-methyl-1,4-thiazepane 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
6-methyl-1,4-thiazepaneに関する追加情報
6-Methyl-1,4-Thiazepane: A Comprehensive Overview
6-Methyl-1,4-thiazepane, identified by the CAS registry number 1428233-59-3, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazepanes, which are seven-membered rings containing one sulfur atom and one nitrogen atom. The presence of a methyl group at the sixth position imparts unique chemical and physical properties to this molecule, making it a subject of interest for both academic research and industrial applications.
The synthesis of 6-methyl-1,4-thiazepane involves a multi-step process that typically begins with the preparation of an appropriate thiol intermediate. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the sulfur-nitrogen bond, a critical step in constructing the thiazepane ring. These developments have not only improved yield but also expanded the scope of potential derivatives that can be synthesized.
In terms of pharmacological applications, 6-methyl-1,4-thiazepane has shown promise as a precursor for bioactive compounds. Studies have demonstrated that this compound can act as a scaffold for drug design due to its ability to form hydrogen bonds and its capacity to accommodate various functional groups. For example, derivatives of 6-methyl-1,4-thiazepane have been investigated for their potential as inhibitors of enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The ability to modify the methyl group at position six allows chemists to fine-tune the compound's pharmacokinetic properties, enhancing its suitability for therapeutic use.
The structural versatility of 6-methyl-1,4-thiazepane also makes it an attractive candidate for materials science applications. Researchers have explored its use in polymer chemistry, where it can serve as a building block for advanced materials with tailored mechanical and thermal properties. Recent studies have focused on incorporating this compound into polymeric networks to improve their stability under harsh conditions, such as high temperatures or oxidative environments.
In addition to its synthetic and applied significance, 6-methyl-1,4-thiazepane has been a valuable tool in fundamental research. Its structure provides an excellent platform for studying sulfur-nitrogen interactions within heterocyclic systems. By examining the electronic properties and reactivity of this compound, chemists have gained insights into the behavior of similar molecules in biological systems. Such knowledge is crucial for advancing our understanding of molecular recognition and catalysis at the atomic level.
The latest research on CAS No. 1428233-59-3 highlights its potential as a versatile building block in organic synthesis. By leveraging modern computational techniques and experimental methodologies, scientists are continuously uncovering new avenues for exploiting this compound's unique properties. From drug discovery to materials development, 6-methyl-1,4-thiazepane stands as a testament to the ingenuity and creativity inherent in chemical research.
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